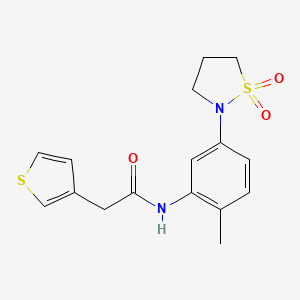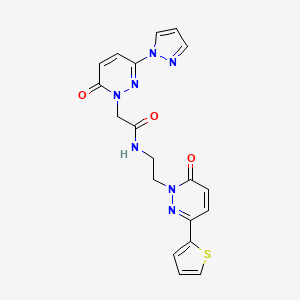
(2,2,2-Trimethoxyethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trimethoxyethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a 2,2,2-trimethoxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trimethoxyethyl)cyclobutane typically involves [2+2] cycloaddition reactions, which are a primary method for constructing cyclobutane rings . These reactions can be catalyzed by various organometallic complexes, including those containing metals such as palladium and nickel . The reaction conditions often involve mild temperatures and pressures, making the process efficient and scalable.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,2-Trimethoxyethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted cyclobutane derivatives.
Applications De Recherche Scientifique
(2,2,2-Trimethoxyethyl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,2,2-Trimethoxyethyl)cyclobutane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in various organic reactions, facilitating the formation of new chemical bonds through its reactive functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
2,2,2-Trimethoxyethanol: An alcohol with similar functional groups but without the cyclobutane ring.
Methoxycyclobutane: A cyclobutane derivative with methoxy substituents.
Uniqueness
(2,2,2-Trimethoxyethyl)cyclobutane is unique due to the combination of the cyclobutane ring and the 2,2,2-trimethoxyethyl group.
Propriétés
IUPAC Name |
2,2,2-trimethoxyethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-10-9(11-2,12-3)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYNOHFOSBJPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1CCC1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2900611.png)
![5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2900612.png)

![methyl N-[4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2900616.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2900621.png)


![3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2900625.png)


![Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2900629.png)
![6-benzyl-8-(3,4-dimethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2900631.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate](/img/structure/B2900633.png)
